5-amino-1-(3-hydroxypropyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one
CAS No.:
Cat. No.: VC8802173
Molecular Formula: C16H17N3O2S
Molecular Weight: 315.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H17N3O2S |
|---|---|
| Molecular Weight | 315.4 g/mol |
| IUPAC Name | 1-(3-hydroxypropyl)-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2H-pyrrol-3-ol |
| Standard InChI | InChI=1S/C16H17N3O2S/c17-15-14(13(21)9-19(15)7-4-8-20)16-18-12(10-22-16)11-5-2-1-3-6-11/h1-3,5-6,10,17,20-21H,4,7-9H2 |
| Standard InChI Key | HROLMULVINJIDZ-UHFFFAOYSA-N |
| SMILES | C1C(=C(C(=N)N1CCCO)C2=NC(=CS2)C3=CC=CC=C3)O |
| Canonical SMILES | C1C(=C(C(=N)N1CCCO)C2=NC(=CS2)C3=CC=CC=C3)O |
Introduction
Chemical Identity and Structural Features
5-amino-1-(3-hydroxypropyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one (molecular formula: , molecular weight: 315.4 g/mol) is characterized by a fused pyrrol-3-one core substituted with a 4-phenylthiazole moiety and a 3-hydroxypropyl side chain. Key structural attributes include:
-
Pyrrol-3-one ring: A five-membered lactam ring with an enolizable keto group at position 3.
-
4-Phenylthiazole substituent: A thiazole heterocycle linked to the pyrrolone core at position 4, with a phenyl group at its C4 position.
-
3-Hydroxypropyl side chain: A hydrophilic substituent at the pyrrolone’s N1 position, enhancing solubility.
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 1-(3-hydroxypropyl)-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2H-pyrrol-3-ol | |
| SMILES | C1C(=C(C(=N)N1CCCO)C2=NC(=CS2)C3=CC=CC=C3)O | |
| InChI Key | HROLMULVINJIDZ-UHFFFAOYSA-N | |
| PubChem CID | 135653567 |
Spectroscopic Characterization
Data from VulcanChem indicate the following key spectral features:
-
IR Spectroscopy:
-
: 3350–3250 cm (amine and hydroxyl stretches).
-
: 1680 cm (pyrrolone lactam).
-
-
NMR (predicted):
-
δ 7.8–7.3 ppm (aryl protons from phenylthiazole).
-
δ 6.2 ppm (enolic OH, exchangeable).
-
δ 3.6–3.4 ppm (hydroxypropyl CH groups).
-
Biological Activity and Applications
Although direct studies on this compound are scarce, structurally related thiazole-pyrrolone hybrids exhibit diverse bioactivities:
Kinase Inhibition
Analogous 4-thiazolylpyrimidines demonstrate selective CDK9 inhibition (IC = 7 nM) by targeting the ATP-binding pocket . The phenylthiazole moiety in 5-amino-1-(3-hydroxypropyl)-... may similarly interact with kinase hydrophobic regions.
Antiapoptotic Protein Modulation
Compounds like 12u reduce Mcl-1 levels, triggering apoptosis in leukemia cells . The hydroxypropyl side chain in the target compound could enhance cellular uptake, potentiating similar effects.
Research Gaps and Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume